N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a furan ring, a benzamide moiety, and a boronate ester group
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4/c1-13-11-14(17(22)21-12-15-7-6-10-23-15)8-9-16(13)20-24-18(2,3)19(4,5)25-20/h6-11H,12H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVLIMSSYQPHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methyl-4-bromo-benzamide with furan-2-ylmethanol in the presence of a base such as potassium carbonate.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of anti-tubercular drugs.
Organic Synthesis: The boronate ester group makes it a valuable intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its application:
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
N-(Furan-2-ylmethyl)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a different boronate ester configuration.
Uniqueness
N-(Furan-2-ylmethyl)-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
